Trans-4-(4-methoxyphenyl)-5-nitro-3-phenyl-4,5-dihydroisoxazole

Description

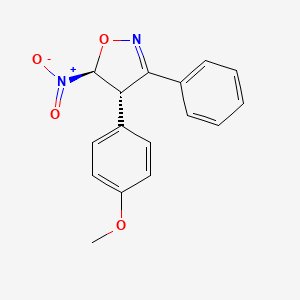

Trans-4-(4-methoxyphenyl)-5-nitro-3-phenyl-4,5-dihydroisoxazole is a nitro-substituted dihydroisoxazole derivative characterized by a five-membered heterocyclic ring containing oxygen and nitrogen. The trans-configuration at the 4,5-positions and the presence of electron-donating (4-methoxyphenyl) and electron-withdrawing (nitro) substituents confer unique electronic and steric properties.

Properties

Molecular Formula |

C16H14N2O4 |

|---|---|

Molecular Weight |

298.29 g/mol |

IUPAC Name |

(4S,5S)-4-(4-methoxyphenyl)-5-nitro-3-phenyl-4,5-dihydro-1,2-oxazole |

InChI |

InChI=1S/C16H14N2O4/c1-21-13-9-7-11(8-10-13)14-15(12-5-3-2-4-6-12)17-22-16(14)18(19)20/h2-10,14,16H,1H3/t14-,16-/m0/s1 |

InChI Key |

PXWBFLOLBHJIAX-HOCLYGCPSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2[C@H](ON=C2C3=CC=CC=C3)[N+](=O)[O-] |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(ON=C2C3=CC=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Starting Materials: The synthesis typically begins with commercially available starting materials, such as 4-methoxybenzaldehyde and nitrobenzene.

Step 1 - Formation of 4-(4-methoxyphenyl)-3-buten-2-one:

Step 2 - Cyclization to Trans-4-(4-methoxyphenyl)-5-nitro-3-phenyl-4,5-dihydroisoxazole:

- While not widely produced industrially, research laboratories synthesize this compound for various applications.

Chemical Reactions Analysis

Trans-4-(4-methoxyphenyl)-5-nitro-3-phenyl-4,5-dihydroisoxazole can undergo several reactions:

Reduction: Reduction of the nitro group to an amino group using reducing agents like hydrogen and palladium catalysts.

Substitution: Substitution reactions at the phenyl or methoxy group positions.

Oxidation: Oxidation of the isoxazole ring to form various derivatives.

Common reagents include hydrogen gas, Raney nickel, and Lewis acids. The major products depend on the specific reaction conditions.

Scientific Research Applications

This compound finds applications in various fields:

Medicine: It exhibits potential pharmacological activities, including anti-inflammatory and antioxidant effects.

Chemistry: Used as a building block for more complex molecules.

Biology: Investigated for its biological interactions and potential therapeutic targets.

Mechanism of Action

The precise mechanism of action remains an active area of research. It likely involves interactions with cellular receptors, enzymes, or signaling pathways. Further studies are needed to elucidate its mode of action.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The substituents at the 3-, 4-, and 5-positions of the dihydroisoxazole ring significantly influence reactivity, stability, and intermolecular interactions. Key comparisons include:

Key Observations :

- The nitro group (NO₂) in the target compound is a stronger electron-withdrawing group (EWG) compared to halogens (Cl, Br) or iodomethyl, leading to greater polarization of the isoxazole ring .

- The hydroxymethyl group in compound 166 enables hydrogen bonding, which is absent in the nitro-substituted target compound but critical for enantioselective biological activity .

Stereochemical and Conformational Analysis

The trans-configuration of the target compound ensures a specific spatial arrangement of substituents, influencing both reactivity and crystal packing. Comparisons include:

- Enantioselectivity : In compound 166, the S-enantiomer exhibited strong LpxC inhibitory activity, while the R-enantiomer of L-159,692 (an oxazoline analogue) was active. This highlights the role of stereochemistry in bioactivity, though the target compound’s enantiomeric behavior remains unstudied .

- Ring Puckering: Cremer-Pople parameters (e.g., puckering amplitude $ q $, phase angle $ \phi $) for five-membered rings suggest that substituents like NO₂ may alter ring planarity. For example, nitro groups could reduce puckering compared to bulkier substituents (e.g., iodomethyl) due to electronic rather than steric effects .

Crystallographic and Packing Behavior

Crystal structures of related compounds reveal substituent-dependent packing patterns:

- Isostructural Halogen Derivatives: Compounds 4 and 5 (Cl/Br-substituted thiazoles) exhibit identical crystal structures with minor adjustments for halogen size, suggesting that the target compound’s nitro group may induce distinct hydrogen-bonding or dipole interactions absent in halogenated analogues .

- Hydrogen Bonding : While the nitro group can act as a hydrogen-bond acceptor, its absence in hydroxymethyl or halogenated derivatives shifts packing motifs. For example, compound 166’s hydroxymethyl group participates in H-bonding networks, whereas the nitro group may favor π-π stacking due to aromatic interactions .

Biological Activity

Trans-4-(4-methoxyphenyl)-5-nitro-3-phenyl-4,5-dihydroisoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula and a molecular weight of approximately 284.31 g/mol. The compound features an isoxazole ring, which is known for its role in various biological activities, including antimicrobial and antifungal properties.

Antimicrobial Activity

Several studies have reported the antimicrobial effects of isoxazole derivatives. For instance, a series of isoxazolecarboxamides were synthesized and evaluated for their fungicidal activity against various fungal strains. These compounds demonstrated significant antifungal properties, suggesting that similar derivatives like this compound may exhibit comparable effects .

Antitumor Activity

Research has indicated that isoxazole derivatives possess antitumor properties. A study focused on the synthesis of novel isoxazole compounds revealed their potential in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells, which could be attributed to the modulation of signaling pathways related to cell survival and death .

Enzyme Inhibition

Isoxazoles have been identified as inhibitors of various enzymes that play crucial roles in disease progression. For example, some derivatives have shown inhibition against cyclooxygenase (COX) enzymes, which are involved in inflammatory processes and cancer progression. This suggests that this compound may also exert anti-inflammatory effects through enzyme inhibition .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Cell Membrane Disruption : The compound may disrupt microbial cell membranes, leading to cell death.

- Apoptosis Induction : It can trigger apoptotic pathways in cancer cells by activating caspases.

- Enzyme Interaction : The nitro group in its structure may facilitate interactions with target enzymes, inhibiting their activity.

Case Studies and Research Findings

A systematic review of literature reveals several case studies where isoxazole derivatives were tested for their biological activities:

Q & A

Q. What are the standard synthetic routes for preparing trans-4-(4-methoxyphenyl)-5-nitro-3-phenyl-4,5-dihydroisoxazole?

The compound is typically synthesized via [3+2] cycloaddition reactions. A common approach involves reacting in situ-generated nitrile N-oxides (e.g., benzonitrile N-oxide) with nitroalkenes. For example, benzonitrile N-oxide reacts with 3-nitroprop-1-ene under reflux conditions, yielding the target compound with high regioselectivity. Reaction monitoring via HPLC and purification via column chromatography are critical for isolating the product .

Q. How is the structure of this compound validated after synthesis?

Structural validation combines X-ray crystallography, NMR spectroscopy, and IR spectroscopy. Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry and stereochemistry, while - and -NMR spectra verify proton and carbon environments. IR spectroscopy confirms functional groups (e.g., nitro and isoxazole rings). Cross-referencing spectral data with computational predictions (e.g., DFT-optimized structures) enhances reliability .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR : Assigns proton environments (e.g., diastereotopic protons in the dihydroisoxazole ring) and confirms nitro group placement.

- FT-IR : Identifies vibrations from nitro (1520–1370 cm) and methoxy groups (~1250 cm).

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism and regioselectivity of its synthesis?

Density Functional Theory (DFT) calculations (e.g., M06-2X/6-31G(d) level with PCM solvation) model transition states and reaction pathways. These studies reveal that the [3+2] cycloaddition proceeds via asynchronous transition states, favoring nitro group placement at the C5 position due to electronic and steric effects. Natural Bond Orbital (NBO) analysis further explains charge distribution driving regioselectivity .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Challenges include:

- Disorder in the nitro or methoxy groups : Mitigated using restraints in refinement software (e.g., SHELXL).

- Hydrogen bonding networks : Analyzed via graph-set notation to identify motifs (e.g., rings) influencing crystal packing. Validation tools like PLATON or checkCIF identify outliers (e.g., bond-length distortions) .

Q. How do stereoelectronic effects influence the ring puckering of the dihydroisoxazole moiety?

Ring puckering is quantified using Cremer-Pople parameters. For the 4,5-dihydroisoxazole ring, the nitro group at C5 introduces torsional strain, favoring a half-chair conformation. This is confirmed via X-ray data and compared to DFT-optimized geometries. Amplitude-phase plots visualize deviations from planarity .

Q. What strategies resolve contradictions between experimental and computational data?

Discrepancies (e.g., NMR chemical shifts vs. DFT predictions) are addressed by:

Q. How can in vitro assays evaluate the biological activity of this compound?

Standard assays include:

- Enzyme inhibition : Testing against targets like cyclooxygenase-2 (COX-2) via fluorescence-based assays.

- Antimicrobial activity : Disk diffusion or microdilution methods against Gram-positive/negative strains.

- Cytotoxicity : MTT assays on cancer cell lines. Structure-activity relationships (SAR) are derived by modifying substituents (e.g., methoxy vs. nitro groups) .

Methodological Notes

- Crystallography : Use SHELX programs for structure solution and refinement. WinGX provides a user-friendly interface for small-molecule analysis .

- DFT Protocols : Benchmark computational methods against experimental data (e.g., comparing calculated vs. observed -NMR shifts) to ensure accuracy .

- Data Reproducibility : Archive raw spectral and crystallographic data in repositories like Cambridge Structural Database (CSD) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.